2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione
Overview
Description
This compound is a chemical substance with the molecular formula C16H14ClNO4 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C16H14ClNO4. It includes an anilinocarbonyl group, a methylamino group, and a 4-chlorophenyl group attached to a 1,3-cyclohexanedione core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
- Manganese(II and III)-Mediated Synthesis : This compound is used in the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen through manganese mediation (Qian, Yamada, Nishino, & Kurosawa, 1992).
- Heterocyclization of Michael Adducts : The compound undergoes heterocyclization with arylmethylidene derivatives of malononitrile dimers to form specific naphthyridine and pyridine derivatives (Alekseeva, Mikhailov, Bardasov, Ershov, Nasakin, & Lyshchikov, 2014).
- Catalysis in Organic Synthesis : It is used in the one-pot synthesis of various organic compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing its role as a reagent in organic synthesis (Maleki & Ashrafi, 2014).
- Synthesis of Dioxane Derivatives : This compound is part of processes forming dioxane derivatives through the reaction of specific alkenes with 1,3-cyclohexanediones (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Structural and Spectral Analysis
- Crystal Structure Analysis : The compound's structural aspects are analyzed using methods like X-ray diffraction, highlighting its molecular geometry and interactions (Kubicki, Bassyouni, & Codding, 2000).
- Quantum Chemical Studies : Studies involve examining the chemical reactivity and molecular geometry using quantum chemical methods, aiding in the understanding of its properties (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
Biological and Medicinal Applications
- Anticonvulsant Properties : Research indicates its use in forming compounds with potential anticonvulsant properties (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022).
- Antibacterial and Antifungal Screening : Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities, demonstrating its potential in pharmaceutical research (Ramesh, Vadivel, Maheswari, & Lalitha, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl-methylamino] N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-24(28-21(27)23-17-5-3-2-4-6-17)13-18-19(25)11-15(12-20(18)26)14-7-9-16(22)10-8-14/h2-10,13,15H,11-12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUMASGRCKMQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)OC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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